molecular formula C21H17BrN2OS2 B2988128 N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)thiophene-2-carboxamide CAS No. 919703-78-9

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)thiophene-2-carboxamide

Cat. No. B2988128
CAS RN: 919703-78-9
M. Wt: 457.4
InChI Key: ZUZYFYNVUNRPQV-UHFFFAOYSA-N
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Description

“N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)thiophene-2-carboxamide” is a chemical compound that belongs to the class of thiophene-2-carboxamide derivatives . These compounds have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives involves a one-step method by condensation of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds . Another method involves three successive direct lithiations and a bromination reaction starting from thiophene . This is a four-step protocol starting from thiophene with an overall yield of 47% .


Molecular Structure Analysis

The molecular structure of “N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)thiophene-2-carboxamide” is characterized by the presence of a bromo functionality at position 4, which is a useful handle for halogen exchange or coupling chemistry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, lithiation, and bromination . These reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .

Scientific Research Applications

1. Medicinal Chemistry Applications

  • β-Secretase (BACE1) Inhibitors Synthesis : A study by Edraki et al. (2015) synthesized a series of carboxamide derivatives as BACE1 inhibitors, demonstrating the potential of such compounds in Alzheimer's disease research. The study highlights the use of a Ugi-multicomponent reaction for synthesis, emphasizing the flexibility and utility of carboxamide derivatives in drug development.

  • Antibacterial and Antifungal Properties : Research by Mabkhot et al. (2017) synthesized thiophene-containing compounds that exhibited significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents.

  • Antimicrobial Activity of Thiophene Derivatives : Another study by Cakmak et al. (2022) synthesized and tested thiophene derivatives for antimicrobial activity, further supporting the role of such compounds in antimicrobial drug development.

2. Material Science Applications

  • Nonlinear Optical Limiting : Anandan et al. (2018) explored the use of thiophene dyes for enhanced nonlinear optical limiting, demonstrating their utility in photonic and optoelectronic devices. The study Anandan et al. (2018) highlights the potential of thiophene derivatives in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications.

  • Fluorescence Probes : The fluorescence properties of N-(2-(N’,N’-diethylamino)ethyl)perylene-3,4-dicarboximide and its derivatives were reported by Huang & Tam‐Chang (2010). These compounds can be used as fluorescent probes for changes in temperature and solvent polarity, indicating their potential in various analytical and diagnostic applications.

Future Directions

The future directions for the study of “N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)thiophene-2-carboxamide” could involve further exploration of its potential biological activities and the development of more efficient synthesis methods .

Mechanism of Action

Target of Action

Similar compounds have been studied for their antimicrobial and anticancer activities . These compounds often target key proteins or enzymes in the microbial or cancer cells, disrupting their normal functions and leading to cell death.

Mode of Action

It’s known that many indole derivatives interact with their targets by forming covalent bonds, disrupting the normal function of the target proteins or enzymes . This disruption can lead to a variety of effects, depending on the specific target and the type of cell.

Biochemical Pathways

Indole derivatives often affect multiple pathways, including those involved in cell growth, replication, and metabolism . The disruption of these pathways can lead to cell death, particularly in rapidly dividing cells such as cancer cells or microbes.

Pharmacokinetics

The properties of similar compounds suggest that they are likely to be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

properties

IUPAC Name

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2OS2/c22-15-9-7-14(8-10-15)19-20(16-4-1-2-5-17(16)24-19)27-13-11-23-21(25)18-6-3-12-26-18/h1-10,12,24H,11,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZYFYNVUNRPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)SCCNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)thiophene-2-carboxamide

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